Ledaborbactam etzadroxil

描述

VNRX-7145 是一种新型的、口服生物利用度高的硼酸 β-内酰胺酶抑制剂前药。它旨在通过抑制 β-内酰胺酶来对抗耐药性细菌感染,β-内酰胺酶是许多致病菌产生抗生素耐药性的原因。VNRX-7145 在体内代谢释放活性 β-内酰胺酶抑制剂 VNRX-5236,该抑制剂靶向 A 类、C 类和 D 类 β-内酰胺酶 .

准备方法

合成路线和反应条件

VNRX-7145 的合成涉及其活性形式 VNRX-5236 的制备,然后将其转化为前药形式。合成路线通常包括形成硼酸中间体,然后将其与合适的保护基团偶联以形成前药。反应条件通常涉及使用有机溶剂、催化剂和受控温度设置,以确保最终产品的稳定性和纯度 .

工业生产方法

VNRX-7145 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。这包括使用大型反应器、连续监测反应参数以及使用结晶和色谱等纯化技术,以获得高纯度的最终产品 .

化学反应分析

反应类型

VNRX-7145 经历了几种类型的化学反应,包括:

水解: 前药在体内水解释放活性 β-内酰胺酶抑制剂 VNRX-5236。

取代: 硼酸部分可以与各种亲核试剂发生取代反应。

氧化和还原: 该化合物在特定条件下可以参与氧化还原反应

常用试剂和条件

水解: 生理 pH 下的水或水性缓冲液。

取代: 有机溶剂中的胺或硫醇等亲核试剂。

氧化和还原: 过氧化氢等氧化剂或硼氢化钠等还原剂

主要形成的产物

水解: VNRX-5236,活性 β-内酰胺酶抑制剂。

取代: 各种取代的硼酸衍生物。

氧化和还原: 硼酸部分的氧化或还原形式

科学研究应用

Phase 1 Clinical Trials

Recent clinical trials have demonstrated the safety and pharmacokinetics of ledaborbactam etzadroxil. Key findings include:

- Single Ascending Dose Study : Participants received escalating doses without any serious adverse events, indicating good tolerability .

- Multiple Ascending Dose Study : Similar positive results were observed with multiple doses over ten days, confirming that the drug maintains effective exposure levels necessary for clinical efficacy .

The drug has shown excellent oral bioavailability and dose-proportional pharmacokinetics across various studies. It has achieved efficacy exposure targets identified in non-clinical studies, indicating its potential for effective treatment in real-world scenarios .

Efficacy Against Multidrug-Resistant Strains

In vitro studies have shown that this compound restores ceftibuten's activity against a wide range of MDR Enterobacterales. For example:

- At concentrations ≤1 μg/mL, the combination inhibited 89.7% of MDR isolates and 98.3% of ESBL-positive isolates .

- The combination has also demonstrated effectiveness against strains resistant to other common antibiotics, such as fluoroquinolones and trimethoprim-sulfamethoxazole .

Potential Applications in Treatment

This compound is being developed for several key applications:

- Complicated Urinary Tract Infections (cUTIs) : The primary focus is on treating cUTIs caused by beta-lactamase-producing bacteria, which are often resistant to standard treatments .

- Outpatient Therapy : The oral formulation allows for outpatient treatment options for serious bacterial infections, potentially reducing hospitalization rates .

- Pediatric Use : Ongoing studies aim to expand its use in pediatric populations, addressing an underserved area in antibiotic treatment .

作用机制

VNRX-7145 通过代谢为 VNRX-5236 发挥作用,VNRX-5236 抑制 β-内酰胺酶。这些酶负责分解 β-内酰胺类抗生素,使其失效。VNRX-5236 共价且可逆地结合到 β-内酰胺酶的活性位点,防止它们水解 β-内酰胺类抗生素。这恢复了 β-内酰胺类抗生素对耐药细菌的效力 .

相似化合物的比较

类似化合物

- 阿维巴坦

- 瑞乐巴坦

- 瓦硼巴坦

比较

VNRX-7145 的独特之处在于其口服生物利用度和对 A 类、C 类和 D 类 β-内酰胺酶的广谱活性。与其他静脉注射的 β-内酰胺酶抑制剂不同,VNRX-7145 可以口服服用,这对患者来说更方便。此外,它还能抑制

生物活性

Ledaborbactam etzadroxil, also known as VNRX-7145, is an investigational compound developed as a prodrug of ledaborbactam, a broad-spectrum boronic acid beta-lactamase inhibitor. This compound is primarily designed to combat infections caused by multidrug-resistant (MDR) Enterobacterales, particularly those expressing extended spectrum beta-lactamases (ESBLs) and serine carbapenemases. Its combination with ceftibuten, a third-generation cephalosporin, aims to restore the efficacy of ceftibuten against resistant bacterial strains.

Ledaborbactam functions by covalently and reversibly binding to the active site serine of Ambler class A, C, and D beta-lactamases. This binding inhibits the enzymes that would otherwise degrade beta-lactam antibiotics like ceftibuten, thereby enhancing their antibacterial activity against resistant strains .

In Vitro Studies

Recent studies have demonstrated the potent activity of this compound in restoring the efficacy of ceftibuten against various resistant Enterobacterales strains:

- Efficacy Against MDR Isolates : In vitro testing showed that at concentrations ≤1 μg/mL, ceftibuten-ledaborbactam inhibited 89.7% of MDR isolates. Specifically, it inhibited 98.3% of isolates with a presumptive ESBL-positive phenotype and 85.7% of ceftibuten-resistant isolates (MIC >1 μg/mL) .

- Specific Genotypes : The combination effectively inhibited:

In Vivo Studies

In vivo pharmacokinetic and pharmacodynamic studies have further elucidated the effectiveness of this compound:

- Murine Models : A study using a neutropenic murine thigh infection model indicated that ledaborbactam exposure levels were critical for achieving bacteriostasis against ceftibuten-resistant strains. The median associated with stasis was found to be approximately 3.59 .

- Dose Proportionality : The pharmacokinetics demonstrated dose-proportional behavior across various doses administered in clinical trials, indicating that higher doses could lead to improved efficacy against resistant pathogens .

Clinical Trials

This compound has undergone several phases of clinical trials:

- Phase 1 Trials : Initial trials focused on single and multiple ascending doses confirmed that the compound was well-tolerated with no serious adverse events reported. These trials assessed both safety and pharmacokinetics, showing promising results for future studies .

- Ongoing Studies : Further studies are currently evaluating the pharmacokinetics when administered alone and in combination with ceftibuten, alongside assessments for renal impairment and food effects .

Data Summary Table

| Parameter | Value |

|---|---|

| Compound Name | This compound (VNRX-7145) |

| Prodrug Of | Ledaborbactam (VNRX-5236) |

| Target Pathogens | MDR Enterobacterales |

| Mechanism | Beta-lactamase inhibition |

| In Vitro MIC90 Against MDR | 0.25 - 2 μg/mL |

| In Vivo Stasis | ~3.59 |

| Clinical Trial Phase | Phase 1 |

Case Study: Efficacy Against ESBL-Producing Strains

A notable case involved a patient with an infection caused by an ESBL-producing E. coli. Treatment with ceftibuten-ledaborbactam etzadroxil resulted in significant clinical improvement and microbiological eradication within days, showcasing its potential as an effective oral treatment option for complicated urinary tract infections caused by resistant strains .

Future Directions

The ongoing development of this compound is critical in addressing the rising challenge of antibiotic resistance in Enterobacterales. Continued research will focus on expanding its clinical application beyond urinary tract infections to include other serious infections caused by resistant bacteria.

属性

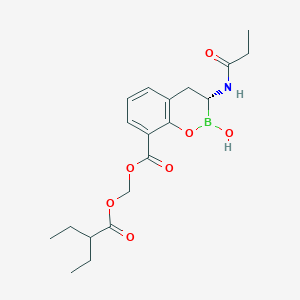

IUPAC Name |

2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO7/c1-4-12(5-2)18(23)26-11-27-19(24)14-9-7-8-13-10-15(21-16(22)6-3)20(25)28-17(13)14/h7-9,12,15,25H,4-6,10-11H2,1-3H3,(H,21,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTLIXWDRBWASV-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842399-68-1 | |

| Record name | VNRX-7145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842399681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledaborbactam Etzadroxil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5F376EKS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。